Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is an organic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups. The compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound is cataloged under the CAS number 832742-47-9 and has been documented in various chemical databases such as PubChem and BenchChem, which provide detailed information regarding its synthesis, properties, and applications.
Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate falls under the classification of heterocyclic compounds, specifically within the category of pyrazolopyridines. These compounds are recognized for their diverse biological activities and are often explored for their potential as pharmaceutical agents.
The synthesis of methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves several key steps:
The industrial production may scale up these laboratory methods by utilizing continuous flow reactors and automated systems to improve efficiency. The synthesis process must be carefully controlled to minimize by-products and ensure reproducibility.
The molecular formula of methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is C18H19N3O2. Its structure consists of a pyrazolo[3,4-b]pyridine core with various substituents including an ethyl group, methyl group, and a p-tolyl group at specific positions on the ring system.
Key structural data includes:
The compound can undergo several chemical reactions that modify its structure or functional groups. Common reactions include:
These reactions are often facilitated by specific reagents or catalysts tailored to enhance selectivity and yield while minimizing unwanted by-products .
Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is being studied for its potential biological activities. Its mechanism of action may involve interaction with specific biological targets such as enzymes or receptors involved in disease processes.
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit promising activities against various biological targets, including those related to cancer and inflammation. The specific interactions at the molecular level are still under investigation but suggest a complex interplay with cellular signaling pathways .
The compound is expected to exhibit typical physical properties associated with organic compounds of similar structure:
Key chemical properties include:
Relevant data suggests that understanding these properties is crucial for practical applications in pharmaceuticals and materials science .
Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several significant applications:
The versatility of this compound highlights its importance in ongoing scientific research aimed at discovering new therapeutic agents and understanding complex biological systems .
The construction of the pyrazolo[3,4-b]pyridine core in methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate primarily employs cascade cyclization reactions between 5-aminopyrazoles and alkynyl aldehydes. This approach leverages C≡C bond activation using silver trifluoroacetate (10 mol%) and triflic acid (30 mol%) in dimethylacetamide at 100°C, achieving regioselective 6-endo-dig cyclization with yields exceeding 74-84% for electron-rich pyrazole substrates [5] [6]. The regiochemical outcome is critically influenced by substituents at the pyrazole N1 position, where ethyl groups prevent regioisomer formation by blocking alternative tautomerization pathways. Computational analyses confirm the thermodynamic preference for the 1H-tautomer (37.03 kJ/mol stabilization) due to complete aromatic delocalization across both rings, contrasting with the diminished stability of 2H-tautomers that exhibit peripheral electron circulation [6] [8]. Alternative methodologies include cyclocondensation of 1,3-dicarbonyls with 5-aminopyrazoles in glacial acetic acid, though this yields lower complexity in C6 functionalization [6].
Table 1: Comparative Cyclization Approaches for Pyrazolo[3,4-b]pyridine Synthesis
Method | Conditions | Yield Range | Regioselectivity | Limitations |
---|---|---|---|---|
Ag(I)/TfOH-mediated cyclization | DMAc, 100°C, 2 hours | 74-84% | High (6-position) | Sensitive to strong EWGs |
Iodine-assisted cyclization | I₂ (1 eq), DMAc, 100°C | 58-68% | Moderate | Limited to iodo-functionalized products |
Classical cyclocondensation | Glacial acetic acid, reflux | 60-75% | Variable | Limited C6 functionalization |
Piperidine-mediated condensation represents a pivotal catalytic approach for constructing the pyrazolo[3,4-b]pyridine scaffold, particularly effective for introducing the p-tolyl substituent at C6. This method operates through nucleophilic catalysis, where piperidine generates enolate intermediates from methyl carbonyl precursors, facilitating electrophilic aromatic substitution at the C4 position of the developing pyridine ring. Reaction optimization reveals that heterogeneous catalysis using magnetic Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ under solvent-free conditions at 100°C achieves superior atom economy and reduced reaction times (≤4 hours) while enabling magnetic recovery and reuse for ≥5 cycles without significant activity loss [10]. Silver-based catalysts remain indispensable for alkyne activation, though their efficiency is enhanced by Brønsted acid co-catalysts like triflic acid, which protonates the alkyne silver complex to form a highly electrophilic vinyl cation. This species undergoes regioselective attack by the pyrazole N2 nitrogen, establishing the C5-N bond with subsequent ring closure via intramolecular aldol-type condensation [5] [7]. Catalyst selection directly influences functional group tolerance, with silver/acid systems accommodating halogenated substrates (e.g., 4-bromophenyl alkynals) without dehalogenation side reactions [5].
Crystallization efficiency of methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is maximized using binary methanol/water systems (3:1 v/v), which exploit the compound's temperature-dependent solubility profile. The optimal protocol involves: (1) Dissolving crude product in warm methanol (60°C), (2) Dropwise addition of purified water until cloud point, (3) Gradual cooling to 4°C at 5°C/hour, and (4) Isomorphous crystal recovery exceeding 95% purity [1] [7]. Solvent polarity parameters critically influence crystal morphology, with ethanol yielding needle-like structures versus methanol producing rhombohedral crystals. Temperature control during cooling is paramount—rapid quenching (<2°C/min) induces oiling-out, while excessively slow cooling (>10°C/hour) promotes inclusion solvent trapping. For large-scale operations (>5 mmol), anti-solvent addition rates of 0.5 mL/min prevent local supersaturation and amorphous precipitation. Post-crystallization analysis confirms the crystalline product maintains stability when stored desiccated at 2-8°C, with no polymorphic transitions observed over six months [1].
Table 2: Solvent Systems for Crystallization Optimization
Solvent Ratio (MeOH:H₂O) | Crystallization Temperature | Crystal Form | Recovery Yield | Purity |
---|---|---|---|---|
4:1 | 0°C | Needles | 85% | 97% |
3:1 | 4°C | Rhombohedral | 92% | 99% |
2:1 | 4°C | Aggregates | 78% | 95% |
Neat methanol | -20°C | Fine powder | 90% | 98% |
The p-tolyl group at C6 exhibits versatile reactivity stemming from its electron-rich aromatic system (Hammett σₚ = -0.17), enabling late-stage modifications through electrophilic aromatic substitution and side-chain oxidation. Steric constraints imposed by the adjacent pyridine ring significantly influence substitution patterns, with electrophiles preferentially attacking the para-position relative to the methyl group (≤5% ortho-isomers observed). Aerobic cobalt-catalyzed oxidation using Co(II)/N-hydroxysuccinimide systems quantitatively converts the methyl group to carboxylic acid without degrading the siloxane framework, yielding novel building blocks for metal-organic frameworks (MOFs) and hybrid materials [9]. This transformation exemplifies chemoselective C-H activation, where the catalyst system exhibits remarkable tolerance toward the ester and pyrazole functionalities. Electronic modulation via the p-tolyl group directly influences the pyridine ring's electron density, evidenced by ⁴⁷ ppm upfield shift in C6 carbon NMR upon methyl para-substitution compared to unsubstituted phenyl analogs [6] [9]. For direct electrophilic substitutions, bromination requires Lewis acid catalysts (e.g., AlCl₃) in carbon disulfide at 0°C to prevent polybromination, yielding monobrominated derivatives at >85% conversion. Nitration similarly demands fuming nitric acid/sulfuric acid at -10°C to avoid oxidative decomposition of the heterocyclic core [9] [10].
Table 3: p-Tolyl Functionalization Reactions and Outcomes
Transformation | Conditions | Product | Yield | Electronic Effect (σ) |
---|---|---|---|---|
Aerobic oxidation | Co(II)/NHS, O₂, DMF, 80°C | p-Carboxyphenyl derivative | 95% | σ = +0.45 |
Bromination | Br₂ (1 eq), AlCl₃, CS₂, 0°C | p-Bromomethylaryl derivative | 87% | σ = +0.23 |
Friedel-Crafts acylation | Acetyl chloride, AlCl₃, nitrobenzene, 25°C | p-Methylacetophenone derivative | 68% | σ = +0.50 |
The cooperative vinylogous anomeric-based oxidation (CVABO) mechanism facilitates unusual hydride transfers at the benzylic position under acidic conditions. This process involves stereoelectronic activation where non-bonding orbitals of heteroatoms align with the σC-H orbital, weakening the C-H bond through n→σ hyperconjugation. In methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, this effect is amplified by the pyridine nitrogen's electron-withdrawing character, rendering the p-tolyl methyl protons exceptionally labile (δ 2.48 ppm in DMSO-d6) [10]. Theoretical studies indicate that transition state stabilization during oxidation benefits from the extended conjugation between the p-tolyl and pyridine rings, lowering the activation barrier by ~12 kcal/mol compared to isolated toluene oxidation. These electronic features enable the development of chemo-selective transformations that exclusively modify the p-tolyl group without affecting other alkyl substituents (e.g., the N1-ethyl or C3-methyl groups) [6] [9] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1